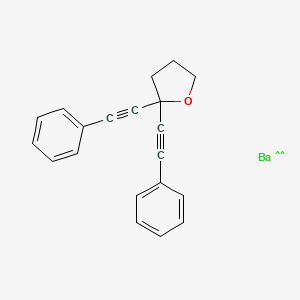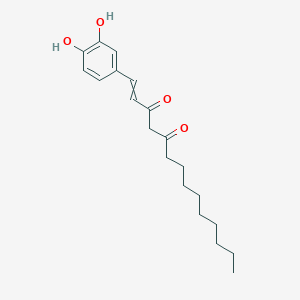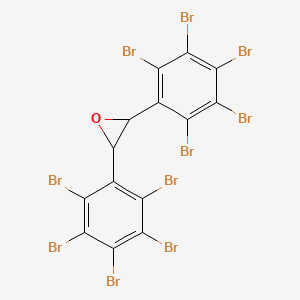
10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene is a complex organic compound characterized by its long carbon chain and multiple methyl groups. This compound is notable for its unique structure, which includes an ethenyl group and multiple methyl substitutions along the carbon chain. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable precursor with a vinyl group, followed by a series of methylation reactions to introduce the methyl groups at specific positions along the carbon chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to increase yield and efficiency. Catalysts such as palladium or platinum complexes can be used to facilitate the addition of the ethenyl group and the subsequent methylation steps. The process is typically carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
Types of Reactions
10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction typically produces saturated hydrocarbons.
Aplicaciones Científicas De Investigación
10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of multiple methyl substitutions on chemical reactivity and stability.
Biology: Researchers investigate its interactions with biological membranes and its potential as a bioactive molecule.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the synthesis of specialized polymers and as an additive in lubricants to enhance performance.
Mecanismo De Acción
The mechanism by which 10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethenyl group can participate in electrophilic addition reactions, while the methyl groups influence the compound’s hydrophobicity and membrane permeability. These interactions can modulate biological pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 10-Ethenyl-2,3,6,7,10,13,16,17,20,21-octamethyldocos-11-ene
- 10-Ethenyl-2,3,6,7,10,13,16,17,20,21-dodecamethyldocos-11-ene
Uniqueness
10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene is unique due to its specific pattern of methyl substitutions, which significantly affects its chemical properties and reactivity. Compared to similar compounds with fewer or more methyl groups, it exhibits distinct physical and chemical behaviors, making it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
161962-64-7 |
|---|---|
Fórmula molecular |
C34H66 |
Peso molecular |
474.9 g/mol |
Nombre IUPAC |
10-ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene |
InChI |
InChI=1S/C34H66/c1-14-34(13,24-22-33(12)32(11)20-18-29(8)26(4)5)23-21-27(6)15-16-30(9)31(10)19-17-28(7)25(2)3/h14,21,23,25-33H,1,15-20,22,24H2,2-13H3 |
Clave InChI |
TXXPFHFXPLRWIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)CCC(C)C(C)CCC(C)C=CC(C)(CCC(C)C(C)CCC(C)C(C)C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14278474.png)
![4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine](/img/structure/B14278480.png)
![N,N-Bis(4-ethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14278487.png)
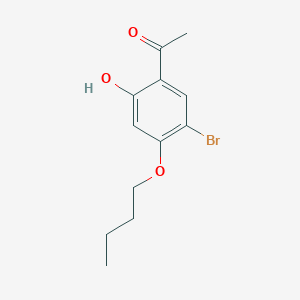
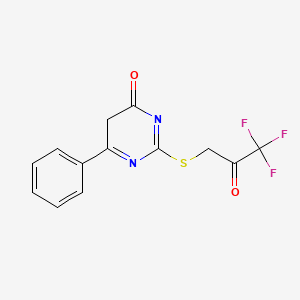

![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)

![Bicyclo[3.2.0]hepta-1(5),2-diene](/img/structure/B14278516.png)
